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Abstract

Ozanimod hydrochloride is an oral, potent, and selective sphingosine-1-phosphate (S1P)
receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5
(S1P5).[1] This mechanism of action underpins its therapeutic effects in autoimmune diseases
such as relapsing multiple sclerosis (MS) and ulcerative colitis (UC).[2][3] By acting as a
functional antagonist, ozanimod induces the internalization and degradation of S1P1 receptors
on lymphocytes, which prevents their egress from lymph nodes.[4][5] This sequestration of
lymphocytes in peripheral lymphoid organs reduces the number of circulating lymphocytes that
can migrate to sites of inflammation.[6][7] This technical guide provides a comprehensive
overview of the pharmacology of ozanimod, including its receptor binding and functional
activity, pharmacokinetic profile, and the role of its major active metabolites. Detailed
experimental protocols for key in vitro assays are also provided to facilitate further research
and development in this area.

Mechanism of Action: S1P1 and S1P5 Receptor
Modulation
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Ozanimod is a selective modulator of S1P receptors 1 and 5.[8] The therapeutic effects of
ozanimod in inflammatory conditions are believed to be mediated through the reduction of
lymphocyte migration into the central nervous system and the intestine.[7][9] Upon binding to
S1P1 receptors on lymphocytes, ozanimod causes their internalization and degradation, which
in turn blocks the ability of lymphocytes to egress from lymph nodes.[4][5] This leads to a
reduction in the number of circulating lymphocytes.[10]

The role of S1P5 modulation is less well understood but is thought to contribute to the
therapeutic effects of ozanimod, potentially through actions within the central nervous system,
as S1P5 is expressed on oligodendrocytes.[11]

S1P Receptor Signaling Pathway

The binding of an agonist, such as ozanimod, to the S1P1 receptor, a G protein-coupled
receptor (GPCR), primarily initiates signaling through the Gai subunit. This leads to the
inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels. This signaling cascade is fundamental to the modulation of
lymphocyte trafficking.
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Ozanimod binding to S1P1 initiates Gai signaling, leading to receptor internalization.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of

ozanimod and its major active metabolites.

Table 1: In Vitro Receptor Binding and Functional

.

Reference(s
Compound Receptor Assay Type Parameter Value )
. [*H]-
Ozanimod ]
Human S1P1  ozanimod Kd 0.63 nM [1]
(RPC1063) o
Binding
[eH]-
Human S1P5  ozanimod Kd 3.13nM [1]
Binding
cAMP
Human S1P1 o EC50 160 + 60 pM [6]
Inhibition
[3°S]-GTPYS
Human S1P1 o EC50 410 + 160 pM  [6]
Binding
[35S]-GTPYS
Human S1P5 o EC50 11 + 4.3 nM [6]
Binding
Similar
activity and
CC112273 S1P1/S1P5 o [9]
selectivity to
parent
Similar
activity and
CC1084037 S1P1/S1P5 o [9]
selectivity to
parent
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Table 2: Human Pharmacokinetic Parameters of
: ] I | its Metaboli

Parameter Ozanimod CC112273 CC1084037 Reference(s)
Tmax (hours) ~6-8 ~10 ~16 [91[12]
Half-life (t1/2) ~17-21 hours Long Long [2]
Plasma Protein
o >98% >98% >98% [2]
Binding
Relative
Circulating ~6% ~73% ~15% [2][12]
Exposure

Metabolism and Active Metabolites

Ozanimod is extensively metabolized in humans, forming several circulating active metabolites.
[9] The two major active metabolites, CC112273 and CC1084037, exhibit similar activity and
selectivity for S1IP1 and S1P5 as the parent drug.[9] Following multiple doses, ozanimod itself
accounts for only about 6% of the total circulating active drug exposure, while CC112273 and
CC1084037 constitute approximately 73% and 15%, respectively.[12] The metabolism of
ozanimod involves multiple enzyme systems, including aldehyde dehydrogenase (ALDH),
alcohol dehydrogenase (ADH), cytochrome P450 (CYP) 3A4, and monoamine oxidase B
(MAO-B).[9][13]
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Simplified metabolic pathway of ozanimod to its major active metabolites.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize S1P
receptor modulators like ozanimod.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for S1P1 and S1P5
receptors.

o Materials:

o Cell membranes from CHO or HEK293 cells overexpressing human S1P1 or S1P5
receptors.[14]

o Radioligand: [*H]-ozanimod.[14]
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o Test compounds serially diluted in assay buffer.

o Assay Buffer: 20 mM HEPES, 10 mM MgClz, 100 mM NacCl, 1 mM EDTA, 0.1% fatty acid-
free bovine serum albumin (BSA).[1]

o Wash Buffer: 50 mM HEPES, 5 mM MgClz, 100 mM NaCl, pH 7.4.

o 96-well glass fiber filter plates.

o Scintillation fluid.

e Procedure:

o

Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.

o In a 96-well plate, add the test compound dilutions. For total binding, add assay buffer with
vehicle (DMSO). For non-specific binding (NSB), add a high concentration of unlabeled
ozanimod (e.g., 3 uM for S1P5).[1]

o Add [?H]-ozanimod to all wells at a final concentration near its Kd (e.g., 3 nM for S1P1, 5
nM for S1P5).[1]

o Initiate the binding reaction by adding the cell membrane preparation (e.g., 4.8 ug
protein/well).[1]

o Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[11][14]

o Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter
plate.

o Wash the filters multiple times with ice-cold wash buffer to separate bound from free
radioligand.[11][14]

o Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
e Data Analysis:

o Calculate specific binding by subtracting the NSB counts from the total binding counts.
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o Plot the percentage of specific binding against the log concentration of the test compound.

o Determine the IC50 (the concentration of the compound that inhibits 50% of specific
radioligand binding) using non-linear regression.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.[14]
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Workflow for a competitive radioligand binding assay.
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[3°S]-GTPyYS Binding Assay

This functional assay measures a compound's ability to activate G-protein coupling to the S1P
receptor.[15]

o Materials:

o Cell membranes from cells overexpressing the human S1P receptor of interest.

o

[35S]-GTPyS.

[¢]

Guanosine diphosphate (GDP).

o

Test compounds serially diluted.

Assay Buffer: 20 mM HEPES, 10 mM MgClz, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-
free BSA, and 30 pug/ml saponin.[1]

[e]

e Procedure:

o

Prepare serial dilutions of the test compound.

o In a 96-well plate, add the test compound, cell membranes, GDP (e.g., 10-30 uM), and
assay buffer.

o Initiate the reaction by adding [**S]-GTPyS (e.g., 0.1-0.5 nM).

o Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[16]

o Terminate the reaction by rapid filtration through a glass fiber filter plate.

o Wash the filters with ice-cold wash buffer.

o Dry the filters and quantify the bound radioactivity using a scintillation counter.
o Data Analysis:

o Plot the amount of [3°S]-GTPyS bound against the log concentration of the test compound.
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o Determine the EC50 (concentration of the compound that produces 50% of the maximal

response) and the Emax (maximal stimulation) using a sigmoidal dose-response curve fit.

[15]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of ozanimod in treating adults with relapsing

forms of multiple sclerosis and moderately to severely active ulcerative colitis.[17][18] In these

studies, ozanimod significantly reduced disease activity compared to placebo.[3]

ble 3: linical Trial C

. Ozanimod
L . Primary
Indication Trial ; Result vs. Reference(s)
Endpoint
Placebo
Clinical
) N True North o 18.4% vs. 6.0%
Ulcerative Colitis Remission at [3]
(Phase 3) (p <0.001)
Week 10
Clinical
True North Remission at 37.0% vs. 18.5% 3l
(Phase 3) Week 52 (p <0.001)
(Maintenance)
Annualized
Multiple RADIANCE Relapse Rate Significant (1]
Sclerosis (Phase 3) (ARR) at 24 reduction in ARR
months
Annualized
SUNBEAM Relapse Rate Significant 1]
(Phase 3) (ARR) at 12 reduction in ARR
months

Common adverse reactions include upper respiratory tract infections, elevated liver enzymes,

orthostatic hypotension, and back pain.[20]

Conclusion
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Ozanimod hydrochloride is a selective S1P1 and S1P5 receptor modulator with a well-
characterized pharmacological profile. Its mechanism of action, involving the sequestration of
lymphocytes in lymph nodes, provides a targeted approach for the treatment of autoimmune
diseases. The extensive metabolism of ozanimod to highly active metabolites is a key feature
of its pharmacokinetics. The detailed experimental protocols provided herein serve as a
resource for the continued investigation of S1P receptor modulators and the development of
next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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